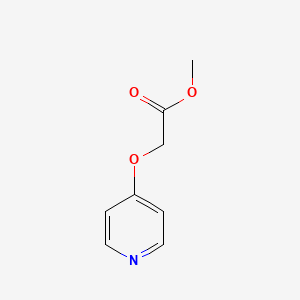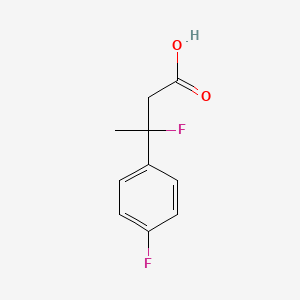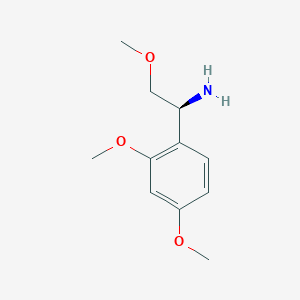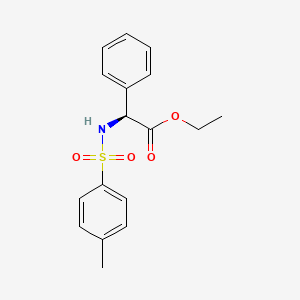
3-(4-Ethynylphenyl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethynylphenyl)oxetane is a compound that features an oxetane ring substituted with a 4-ethynylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethynylphenyl)oxetane can be achieved through several methods. One common approach involves the formation of the oxetane ring via epoxide opening with trimethyloxosulfonium ylide . This method typically requires moderate heating and specific reaction conditions to ensure the successful formation of the oxetane ring.
Industrial Production Methods: Industrial production of oxetane derivatives often involves the use of advanced synthetic techniques and catalysts to optimize yield and purity. The use of photocatalysts and bases under blue LED light irradiation has been demonstrated to be effective in generating oxetane rings from simple starting materials .
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Ethynylphenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the ethynyl group or other substituents on the phenyl ring.
Substitution: The compound can undergo substitution reactions, particularly at the ethynyl group or the oxetane ring.
Common Reagents and Conditions: Common reagents used in these reactions include bromine (for bromination), m-CPBA (for epoxidation), and various bases and catalysts for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the vinyl derivatives can lead to the formation of brominated oxetanes .
Aplicaciones Científicas De Investigación
3-(4-Ethynylphenyl)oxetane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethynylphenyl)oxetane involves its interaction with specific molecular targets and pathways. The oxetane ring’s stability and ability to undergo ring-opening reactions make it a versatile compound in various chemical processes
Comparación Con Compuestos Similares
Oxirane (Epoxide): A three-membered cyclic ether with similar reactivity but different ring strain and stability.
Tetrahydrofuran (THF): A five-membered cyclic ether with different physicochemical properties and applications.
Tetrahydropyran (THP): A six-membered cyclic ether used in various chemical syntheses.
Uniqueness: 3-(4-Ethynylphenyl)oxetane is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to other cyclic ethers.
Propiedades
Fórmula molecular |
C11H10O |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
3-(4-ethynylphenyl)oxetane |
InChI |
InChI=1S/C11H10O/c1-2-9-3-5-10(6-4-9)11-7-12-8-11/h1,3-6,11H,7-8H2 |
Clave InChI |
REXATCPNLJOFKJ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C2COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12960385.png)
![3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B12960389.png)







![Propanedinitrile, 2-[2-[(5-bromo-4-dodecyl-2-thienyl)methylene]-2,3-dihydro-3-oxo-1H-inden-1-ylidene]-](/img/structure/B12960453.png)


![N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide](/img/structure/B12960475.png)

